

DDO-2093: A Potent Chemical Probe for Interrogating WDR5 Function

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: DDO-2093

Cat. No.: B11932793

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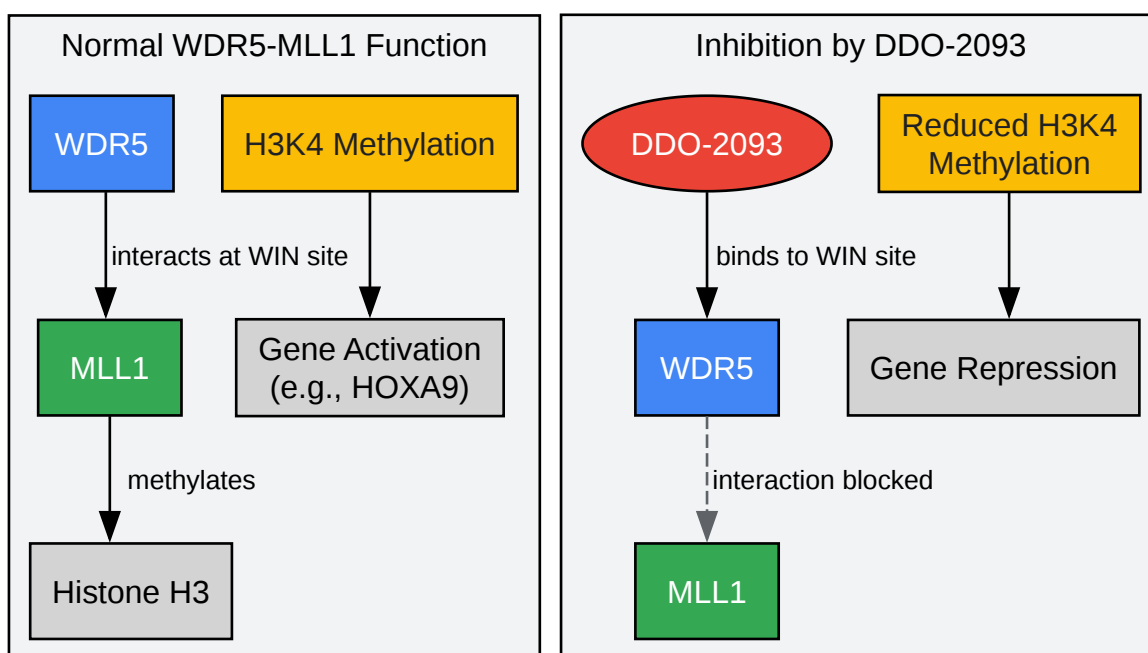
This guide provides a comprehensive overview of **DDO-2093**, a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1). **DDO-2093** serves as a valuable chemical probe for elucidating the biological roles of WDR5 in health and disease, particularly in the context of cancers driven by MLL translocations.

Introduction to WDR5 as a Therapeutic Target

WD repeat domain 5 (WDR5) is a highly conserved scaffolding protein that plays a crucial role in the assembly and function of multiple protein complexes, most notably the SET1/MLL histone methyltransferase complexes.[1][2][3] These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark predominantly associated with active gene transcription.[2][4] WDR5 is essential for the stability and catalytic activity of the MLL1 complex.[5] Dysregulation of the MLL1 gene, often through chromosomal translocations, is a hallmark of aggressive acute leukemias.[5] By disrupting the critical interaction between WDR5 and MLL1, small molecules can inhibit the methyltransferase activity of the complex, offering a promising therapeutic strategy for these cancers.[5]

Mechanism of Action of DDO-2093

DDO-2093 functions as a competitive inhibitor, targeting the "WIN" site on WDR5. This site is a high-affinity binding pocket that recognizes a conserved arginine-containing motif within MLL1 and other interacting proteins.[2][6][7] By occupying the WIN site, **DDO-2093** directly prevents the association of MLL1 with WDR5, thereby disrupting the integrity of the MLL1 complex and inhibiting its histone methyltransferase activity.[8][9][10] This leads to a dose-dependent reduction in the levels of mono-, di-, and trimethylation of H3K4.[8][9] The inhibition of this key epigenetic modification ultimately results in the downregulation of MLL-fusion protein-dependent genes, such as HOXA9 and Meis1, which are critical for the proliferation of leukemia cells.[8][9]



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Mechanism of **DDO-2093** Action.

Quantitative Data

DDO-2093 demonstrates high potency in both biochemical and cellular assays. The following table summarizes its key activity metrics. For comparison, data for DDO-2213, a structurally related and orally bioavailable WDR5-MLL1 inhibitor, is also included.[5][11][12]

Compound	Target Interaction	Assay Type	IC50 (nM)	Kd (nM)	Cellular GI50 (µM)	Cell Line
DDO-2093	WDR5-MLL1 PPI	Biochemical	8.6[8][9][10]	11.6[8][9][10]	~10[6]	MV4:11
DDO-2213	WDR5-MLL1 PPI	Fluorescence Polarization	29[5][11][12]	72.9[5][11][12]	Not specified	MLL-rearranged cells

- IC50: The half-maximal inhibitory concentration, indicating the potency of the compound in inhibiting the WDR5-MLL1 interaction.
- Kd: The dissociation constant, a measure of the binding affinity of the compound to WDR5.
- GI50: The half-maximal growth inhibition concentration, indicating the compound's anti-proliferative activity in cancer cells.

In Vivo Efficacy

DDO-2093 has shown significant anti-tumor activity in a mouse xenograft model using the MV4:11 human leukemia cell line. Intraperitoneal (i.p.) administration of **DDO-2093** every other day for 21 days resulted in a dose-dependent suppression of tumor size and weight.[8][9] The tumor growth inhibition (GI) values were calculated to be 13.7%, 37.6%, and 63.9% at doses of 20, 40, and 80 mg/kg, respectively.[8][9]

Experimental Protocols

Fluorescence Polarization (FP) Competitive Binding Assay

This assay is used to quantify the ability of a test compound (like **DDO-2093**) to disrupt the interaction between WDR5 and a fluorescently labeled MLL1-derived peptide.

Principle: A small fluorescently labeled peptide (tracer) bound to a large protein (WDR5) tumbles slowly in solution, emitting highly polarized light. When a competitor compound

displaces the tracer, the small, fast-tumbling free tracer emits depolarized light. The change in polarization is proportional to the extent of displacement.

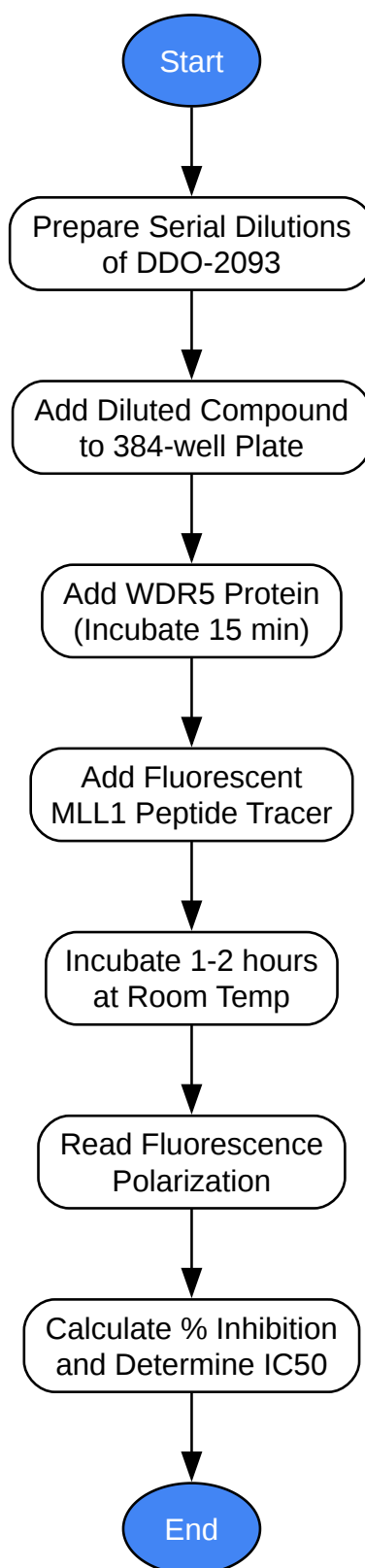
Materials:

- Recombinant human WDR5 protein
- Fluorescently labeled peptide derived from the MLL1 WIN motif (e.g., with FAM or TAMRA)
- Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20
- Test compound (**DDO-2093**) serially diluted in DMSO
- 384-well, low-volume, black, round-bottom plates
- Plate reader capable of measuring fluorescence polarization

Methodology:

- Reagent Preparation: Prepare solutions of WDR5 protein and fluorescent MLL1 peptide in assay buffer. Determine the optimal concentration of WDR5 and peptide by performing saturation binding experiments to achieve a stable and robust assay window.
- Compound Plating: Serially dilute **DDO-2093** in DMSO and then in assay buffer. Add the diluted compound to the wells of the 384-well plate. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (excess of unlabeled MLL1 peptide).
- Incubation: Add the WDR5 protein to the wells containing the compound and incubate for 15-30 minutes at room temperature to allow for binding.
- Tracer Addition: Add the fluorescently labeled MLL1 peptide to all wells.
- Equilibration: Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
- Measurement: Read the fluorescence polarization on a suitable plate reader.

- Data Analysis: Convert the millipolarization (mP) values to the percentage of inhibition. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.



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Fluorescence Polarization Assay Workflow.

Cellular Proliferation Assay (MV4:11 Cells)

Principle: To assess the anti-proliferative effect of **DDO-2093** on MLL-rearranged leukemia cells.

Methodology:

- Cell Culture: Culture MV4:11 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.
- Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well.
- Compound Treatment: Treat the cells with a serial dilution of **DDO-2093** (e.g., from 0.01 to 100 µM) for 72-96 hours. Include a DMSO vehicle control.
- Viability Measurement: Assess cell viability using a standard method such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTS/MTT assay.
- Data Analysis: Normalize the results to the DMSO control. Plot the percentage of cell growth inhibition against the log of the compound concentration to calculate the GI₅₀ value.

Western Blot for H3K4 Methylation

Principle: To confirm that **DDO-2093** inhibits the catalytic activity of the MLL complex in cells by measuring the levels of H3K4 methylation.

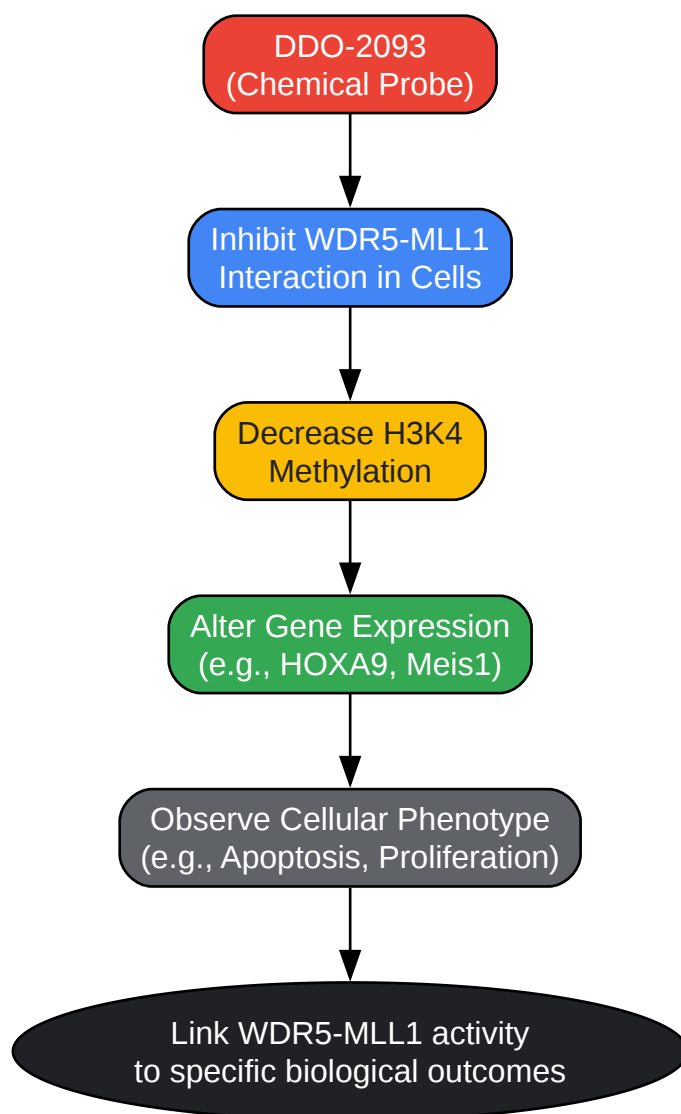
Methodology:

- Treatment: Treat MV4:11 cells with varying concentrations of **DDO-2093** or DMSO for 24-48 hours.
- Histone Extraction: Isolate histones from the cell nuclei using an acid extraction protocol.
- Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

- Immunoblotting:
 - Block the membrane (e.g., with 5% milk or BSA in TBST).
 - Incubate with primary antibodies specific for H3K4me1, H3K4me2, H3K4me3, and total Histone H3 (as a loading control) overnight at 4°C.
 - Wash and incubate with a corresponding HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the levels of methylated H3K4 to the total H3 levels to determine the dose-dependent reduction.

Using DDO-2093 as a Chemical Probe

DDO-2093 is a powerful tool for investigating the downstream consequences of WDR5-MLL1 inhibition. Its utility as a chemical probe allows researchers to dissect the specific cellular pathways regulated by this interaction.



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Logical Workflow for Using **DDO-2093**.

Conclusion

DDO-2093 is a well-characterized, potent, and selective chemical probe for the WDR5-MLL1 protein-protein interaction.[8][9][10] Its demonstrated biochemical and cellular activity, coupled with in vivo efficacy, makes it an invaluable tool for the scientific community.[6][8][9]

Researchers can utilize **DDO-2093** to explore the fundamental roles of WDR5 in chromatin biology, gene regulation, and the pathogenesis of diseases like leukemia, ultimately accelerating the development of novel epigenetic therapies.

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- To cite this document: BenchChem. [DDO-2093: A Potent Chemical Probe for Interrogating WDR5 Function]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11932793/docs#ddo-2093-a-potent-chemical-probe-for-interrogating-wdr5-function>]

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